molecular formula C6H4F3NO B2408840 5-(Difluoromethoxy)-2-fluoropyridine CAS No. 130318-80-8

5-(Difluoromethoxy)-2-fluoropyridine

Cat. No.: B2408840
CAS No.: 130318-80-8
M. Wt: 163.099
InChI Key: YAYNBQKHBNEVLX-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-fluoropyridine: is an organofluorine compound that features a pyridine ring substituted with both a difluoromethoxy group and a fluorine atom. Organofluorine compounds are known for their unique properties, which include enhanced stability, lipophilicity, and bioavailability. These characteristics make them valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemistry: In chemistry, 5-(Difluoromethoxy)-2-fluoropyridine is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable for developing new materials and catalysts .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its fluorinated groups can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of new pesticides and herbicides .

Mechanism of Action

While the exact mechanism of action for 5-(Difluoromethoxy)-2-fluoropyridine is not specified, it’s worth noting that non-coding RNAs can have a central impact on the response of patients to similar compounds . These transcripts can affect cell response via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Safety and Hazards

The safety data sheet for a similar compound, Deoxo-Fluor® solution, indicates that it is highly flammable, toxic if swallowed or inhaled, and causes severe skin burns and eye damage . It may also cause respiratory irritation and is suspected of causing cancer .

Future Directions

Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative difluoromethylation of aryl carboxylic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a pyridine derivative with difluoromethyl ether and a fluorinating agent under controlled conditions . The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide.

Industrial Production Methods: Industrial production of 5-(Difluoromethoxy)-2-fluoropyridine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethoxy)-2-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethoxy)-2-fluoropyridine is unique due to its specific substitution pattern on the pyridine ring. The presence of both a difluoromethoxy group and a fluorine atom imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications .

Properties

IUPAC Name

5-(difluoromethoxy)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYNBQKHBNEVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130318-80-8
Record name 5-(difluoromethoxy)-2-fluoropyridine
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